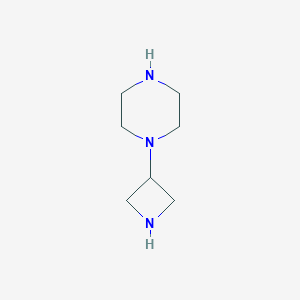

1-(3-azetidinyl)Piperazine

Description

Significance of Nitrogen Heterocycles in Advanced Molecular Design

Nitrogen heterocycles, cyclic organic compounds containing at least one nitrogen atom in the ring, are fundamental building blocks in the design of advanced molecules. prezi.com Their prevalence is particularly notable in medicinal chemistry and drug discovery, with a significant majority of FDA-approved drugs featuring one or more nitrogen heterocycles. ou.edursc.org In fact, it is estimated that over 85% of all biologically active chemical entities contain at least one nitrogenous heterocycle. prezi.com

The significance of these structures stems from their ability to engage in various non-covalent interactions, such as hydrogen bonding, and their inherent structural diversity. prezi.comnih.gov This diversity allows for precise modifications to modulate key drug-like properties, including solubility, lipophilicity, and metabolic stability, which are crucial for optimizing a molecule's pharmacokinetic and pharmacodynamic profile. prezi.com The nitrogen atoms within these rings can act as hydrogen bond donors or acceptors, facilitating strong and specific interactions with biological targets like proteins and nucleic acids. rsc.org

Overview of Azetidine (B1206935) and Piperazine (B1678402) Moieties as Key Structural Elements

Azetidine: The azetidine ring, a four-membered nitrogen-containing heterocycle, has gained considerable attention in medicinal chemistry. ontosight.ainih.gov Despite the synthetic challenges associated with its strained ring system, the azetidine moiety offers a unique three-dimensional structural element. nih.govrsc.org This structural rigidity and specific stereochemistry can lead to highly selective interactions with biological targets. ontosight.ai The incorporation of an azetidine ring can significantly impact a molecule's physicochemical properties, such as polarity and solubility. nih.gov Compounds containing the azetidine moiety have demonstrated a wide array of pharmacological activities. nih.gov

Piperazine: The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposing positions. nih.gov This "privileged scaffold" is a common feature in many marketed drugs. researchgate.net The two nitrogen atoms provide opportunities for substitution, allowing for the creation of diverse molecular architectures and the fine-tuning of biological activity. nih.gov The piperazine ring is known to improve the pharmacokinetic properties of drug candidates, particularly their aqueous solubility and oral bioavailability. nih.govresearchgate.net Its versatile nature has led to its incorporation in compounds developed for a wide range of therapeutic areas. researchgate.netthieme-connect.com

Conceptual Framework for the 1-(3-azetidinyl)Piperazine Scaffold in Contemporary Organic Synthesis and Chemical Biology

The this compound scaffold represents a deliberate combination of the azetidine and piperazine rings, aiming to leverage the advantageous properties of both moieties. This hybrid structure offers a unique topographical presentation of functional groups in three-dimensional space. The piperazine ring serves as a versatile linker and a solubilizing group, while the azetidine ring introduces a strained, rigid element that can provide novel interactions with biological targets. cymitquimica.com

The linkage of the 3-position of the azetidine ring to one of the piperazine nitrogens creates a specific spatial arrangement. This arrangement can be crucial for orienting other substituents on the scaffold to achieve optimal binding with a target protein. The remaining nitrogen on the piperazine ring and the nitrogen within the azetidine ring provide additional points for chemical modification, allowing for the exploration of a broad chemical space.

Current Research Landscape and Emerging Trends Pertaining to Azetidinylpiperazine Systems

The this compound scaffold is increasingly being utilized in the design of novel bioactive compounds. Research has shown its potential in developing agents for various therapeutic areas, including neurological disorders and oncology. chemshuttle.com

A notable application of this scaffold is in the development of probes for positron emission tomography (PET) imaging. For instance, an 18F-labeled probe incorporating an azetidinyl piperazine scaffold was developed for imaging monoacylglycerol lipase (B570770) (MAGL), a key enzyme in the endocannabinoid system. nih.gov This highlights the utility of the scaffold in creating tools for studying biological processes in vivo.

Furthermore, derivatives of this compound are being investigated as building blocks for more complex molecules. For example, 4-(azetidin-3-yl)piperazin-2-one (B8780615) hydrochloride is used as an intermediate in the synthesis of potential anticancer agents. chemshuttle.com The development of synthetic methodologies to create libraries of diverse azetidinylpiperazine derivatives is an active area of research, aiming to expand the accessible chemical space for drug discovery programs. acs.org The exploration of this scaffold in the context of proteolysis-targeting chimeras (PROTACs) also represents an emerging trend, where the unique structural features of the azetidinylpiperazine core could be exploited to create novel protein degraders. nih.gov

Chemical Data of this compound and Related Derivatives

Below are interactive data tables detailing the chemical properties and identifiers of this compound and some of its derivatives.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C7H15N3 |

| PubChem CID | 57501254 nih.gov |

Table 2: Chemical Properties of 1-(Azetidin-3-yl)-4-(2-methoxyethyl)piperazine

| Property | Value |

|---|---|

| Molecular Formula | C10H21N3O nih.gov |

| Molecular Weight | 199.29 g/mol nih.gov |

| PubChem CID | 66204108 nih.gov |

| IUPAC Name | 1-(azetidin-3-yl)-4-(2-methoxyethyl)piperazine nih.gov |

| SMILES | COCCN1CCN(CC1)C2CNC2 nih.gov |

Table 3: Chemical Properties of 1-(Azetidin-3-yl)-4-(4-methoxyphenyl)piperazine

| Property | Value |

|---|---|

| Molecular Formula | C14H21N3O chem960.com |

| Molecular Weight | 247.34 g/mol chem960.com |

| CAS Number | 782435-00-1 chem960.com |

| IUPAC Name | 1-(azetidin-3-yl)-4-(4-methoxyphenyl)piperazine chem960.com |

| SMILES | COC1=CC=C(C=C1)N2CCN(CC2)C3CNC3 chem960.com |

Structure

3D Structure

Properties

IUPAC Name |

1-(azetidin-3-yl)piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3/c1-3-10(4-2-8-1)7-5-9-6-7/h7-9H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOFQVUAASHWECH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2CNC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 3 Azetidinyl Piperazine and Its Derivatives

Established Synthetic Routes to the 1-(3-Azetidinyl)piperazine Core

The construction of the this compound framework is typically achieved through a convergent approach, involving the synthesis of the individual azetidine (B1206935) and piperazine (B1678402) rings followed by their coupling.

Strategies for Azetidine Ring Construction

The synthesis of the azetidine ring, a strained four-membered heterocycle, requires specific strategies to overcome the inherent ring strain. Common methods include intramolecular cyclization of suitable precursors. For instance, the cyclization of 1,3-aminoalcohols or their derivatives, such as γ-aminoalkyl halides or sulfonates, is a widely employed technique. acs.org The choice of protecting groups for the nitrogen atom is crucial to prevent side reactions and to be easily removable at a later stage. The benzhydryl group is a common choice due to its stability and facile cleavage under hydrogenolysis conditions. chemrxiv.org

Another approach involves the ring contraction of larger heterocyclic systems. While less common for the parent azetidine, this strategy can be effective for certain substituted derivatives. The reduction of azetidin-2-ones (β-lactams) to azetidines is also a viable and frequently used method, leveraging the vast chemistry developed for penicillin and other β-lactam antibiotics. acs.org

Strategies for Piperazine Ring Formation

The piperazine ring is a common motif in pharmaceuticals and its synthesis is well-established. A frequent method involves the reaction of a primary amine with a bis(2-haloethyl)amine. acs.org Alternatively, the cyclization of diethanolamine (B148213) derivatives is a common industrial route. For the synthesis of asymmetrically substituted piperazines, a stepwise approach is often necessary, involving the protection of one nitrogen atom while the other is functionalized.

Reductive amination of α-amino acids or their derivatives can also be employed to construct the piperazine skeleton, offering a route to chiral piperazine derivatives. clockss.org

Coupling Reactions and Linker Formation for Azetidinyl-Piperazine Assembly

The crucial step in the synthesis of this compound is the formation of the C-N bond between the 3-position of the azetidine ring and one of the nitrogen atoms of the piperazine ring. The most prevalent method is a direct nucleophilic substitution reaction. This typically involves reacting a 1-protected-3-haloazetidine (e.g., 3-bromo- (B131339) or 3-iodoazetidine) or a 1-protected-azetidin-3-yl sulfonate (e.g., mesylate or tosylate) with a piperazine derivative. chemrxiv.orggoogle.com The piperazine acts as the nucleophile, displacing the leaving group on the azetidine ring. The reaction is often carried out in the presence of a base to neutralize the acid formed during the reaction.

Another powerful method is reductive amination. This involves the reaction of a 1-protected-azetidin-3-one with a piperazine derivative to form an intermediate enamine or iminium ion, which is then reduced in situ to the desired this compound. rsc.org This method is particularly useful for creating a library of derivatives by varying the piperazine component.

The table below summarizes some of the established coupling reactions for the synthesis of this compound derivatives.

| Azetidine Precursor | Piperazine Derivative | Coupling Method | Solvent | Base | Yield (%) | Reference |

| 1-Benzhydrylazetidin-3-yl methanesulfonate | Piperidine (B6355638) | Nucleophilic Substitution | MeCN | - | 72 | chemrxiv.org |

| 1-Benzhydrylazetidin-3-yl methanesulfonate | 1-(3-(Trifluoromethyl)phenyl)piperazine | Nucleophilic Substitution | MeCN | - | 87 | chemrxiv.org |

| N-Boc-3-azetidinone | N-Acyl-piperazines | Reductive Amination | - | - | - | rsc.org |

| 1-tert-Butyl-azetidin-3-ol | 1-(2-Pyridyl)-piperazine | Mesylate Displacement | Methylene Chloride | Triethylamine | - | google.com |

| tert-Butyl-3-iodo-azetidine | 2-Bromoquinoline | Negishi Coupling | THF | - | - | google.com |

Advanced and Stereoselective Synthetic Approaches

To access more complex and stereochemically defined this compound derivatives, more advanced synthetic strategies have been developed.

One-Pot and Multicomponent Synthesis Protocols

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages in terms of efficiency and sustainability. For the synthesis of this compound derivatives, one-pot procedures have been developed that combine the formation of the azetidine ring and the subsequent coupling with piperazine. For example, a one-pot protocol for the preparation of 1,3-disubstituted azetidines has been reported, which could be adapted for the synthesis of the target scaffold.

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, are also powerful tools for generating molecular diversity. While specific MCRs for this compound are not widely reported, the development of such reactions would be a significant advancement in the field.

Azetidine Dimerization and Strain-Release Ring Transformations

The inherent ring strain of azetidines can be harnessed as a driving force for novel synthetic transformations. The dimerization of azetidine itself can lead to the formation of 1-(azetidin-3-yl)propyl-1-amine, a related structure. arkat-usa.org

More sophisticated strain-release strategies involving the ring-opening of bicyclic azetidine precursors have been developed. These methods allow for the introduction of functionality in a stereocontrolled manner. While not directly applied to the synthesis of this compound in the reviewed literature, these advanced techniques hold promise for the future development of novel and efficient synthetic routes to this important heterocyclic scaffold.

Transition Metal-Catalyzed Methodologies for Azetidinylpiperazine Synthesis

Transition metal catalysis provides efficient and highly selective routes for the formation of the crucial C-N bond linking the azetidine and piperazine rings. These methods often proceed under mild conditions with high functional group tolerance.

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a cornerstone for this transformation. This reaction typically involves the coupling of a protected 3-haloazetidine or an azetidinyl triflate with a suitably protected piperazine. The catalytic cycle, driven by a palladium(0) species, facilitates the formation of the key C-N bond. The choice of ligand, base, and solvent is crucial for optimizing reaction yield and minimizing side products. For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can significantly enhance the efficiency of the reductive elimination step that forms the final product. acs.org

Iridium catalysts have also emerged as powerful tools for amine synthesis. nih.gov Iridium-catalyzed hydroamination or amination reactions can offer alternative pathways. acs.org For example, a formal [3+3] cycloaddition of imines catalyzed by iridium complexes presents a novel strategy for constructing C-substituted piperazine rings, which could be adapted for the synthesis of complex azetidinylpiperazine derivatives. nih.gov Furthermore, photocatalytic methods using iridium complexes can activate C-H bonds, opening avenues for direct coupling of piperazine with an azetidine moiety under light-driven conditions. acs.org

Recent advances in transition-metal catalysis also include the use of more earth-abundant metals like copper and iron. frontiersin.org Copper-catalyzed Ullmann-type couplings can be an effective alternative to palladium-based systems for C-N bond formation. Iron-catalyzed cross-coupling reactions are also gaining traction due to their low cost and favorable environmental profile. uni-muenchen.de

Table 1: Overview of Transition Metal-Catalyzed Reactions for Heterocycle Synthesis

| Catalyst System | Reaction Type | Key Features | Relevant Precursors |

|---|---|---|---|

| Palladium(II) Acetate / Ligand | Buchwald-Hartwig Amination | High efficiency, broad scope, tolerance of functional groups. acs.org | 3-Haloazetidines, Piperazines |

| Iridium Complexes | Catalytic [3+3]-Cycloaddition | Atom-economical, high diastereoselectivity for C-substituted piperazines. nih.gov | Imines |

| Iridium Photocatalyst | C-H Activation / Coupling | Uses light energy, mild conditions, late-stage functionalization. acs.org | Heteroarenes, Radical Precursors |

Control of Stereochemistry and Enantioselective Synthesis in Azetidinylpiperazine Architectures

The biological activity of chiral molecules is often dependent on their specific stereochemistry, making enantioselective synthesis a critical area of research. wikipedia.org An enantioselective synthesis of this compound can be achieved by controlling the chirality of the azetidine ring, as the piperazine moiety is typically achiral unless substituted.

One primary strategy involves the synthesis of a chiral, non-racemic azetidine precursor which is then coupled to piperazine. rsc.org For example, enantioselective methods to produce 3-aminoazetidines or other functionalized azetidines can be employed. nih.gov Biocatalysis, using enzymes like lipases, can perform kinetic resolutions of racemic azetidine or piperazine derivatives through highly enantioselective N-acylation, separating the enantiomers effectively. researchgate.netnih.gov

Asymmetric catalysis offers a more direct approach. libretexts.org The use of chiral catalysts in conjunction with transition metals can induce asymmetry during the ring-forming or coupling step. For instance, a palladium-catalyzed asymmetric allylic alkylation can be used to construct chiral piperazin-2-ones, which can then be reduced to chiral piperazines. caltech.edu Similarly, chiral phosphoric acids have been used as catalysts for the enantioselective synthesis of functionalized piperidines, a strategy that could potentially be adapted for piperazine systems. umich.edu The development of new chiral ligands, often termed "privileged ligands," is central to the success of these enantioselective transformations. wikipedia.org

Another approach is the use of chiral auxiliaries. A chiral group can be temporarily attached to the substrate, direct the stereochemical outcome of a reaction, and then be removed. This method has been successfully used in the stereoselective synthesis of various heterocyclic compounds. rsc.org

Table 2: Approaches to Enantioselective Synthesis

| Method | Description | Example Application |

|---|---|---|

| Chiral Pool Synthesis | Utilizes readily available enantiopure starting materials, such as amino acids, to construct the chiral scaffold. | Synthesis from chiral amino acids to form piperazine precursors. caltech.edu |

| Chiral Auxiliaries | A chiral molecule is temporarily incorporated to direct a stereoselective reaction, then cleaved. | Use of chiral auxiliaries to guide imino-aldol reactions for azetidine synthesis. rsc.org |

| Asymmetric Catalysis | A small amount of a chiral catalyst creates a chiral environment to favor one enantiomer's formation. libretexts.org | Palladium-catalyzed asymmetric allylic alkylation to form chiral piperazin-2-ones. caltech.edu |

| Biocatalysis | Enzymes are used to catalyze reactions with high enantioselectivity. nih.gov | Lipase-catalyzed kinetic resolution of piperazine-2-carboxylic acid derivatives. researchgate.net |

Functionalization and Derivatization Strategies of the this compound Scaffold

Once the core this compound structure is synthesized, it can be further modified to explore structure-activity relationships and develop new compounds with tailored properties. The scaffold offers multiple sites for functionalization on both the piperazine and azetidine rings.

N-Alkylation and Acylation of the Piperazine Moiety

The piperazine ring contains a secondary amine at the N4 position, which is a prime site for functionalization. This nitrogen is typically nucleophilic and can readily undergo N-alkylation and N-acylation reactions.

N-Alkylation is commonly achieved by reacting the azetidinylpiperazine with an alkyl halide (e.g., bromide or iodide) in the presence of a base to neutralize the resulting hydrohalic acid. google.com Reductive amination is another powerful method, where the piperazine is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to form the N-alkylated product. nih.gov These methods allow for the introduction of a wide variety of alkyl and arylmethyl groups.

N-Acylation involves the reaction of the piperazine's secondary amine with an acylating agent such as an acyl chloride, acid anhydride, or an activated carboxylic acid. nih.govchemrxiv.org This reaction typically proceeds smoothly, often in the presence of a non-nucleophilic base, to yield the corresponding amide. These amides can be more stable than the corresponding amines and offer different hydrogen bonding capabilities. Enzyme-catalyzed N-acylation has also been demonstrated to be highly effective and selective. researchgate.net

Table 3: Functionalization of the Piperazine Nitrogen

| Reaction | Reagents | Product Type |

|---|---|---|

| N-Alkylation | Alkyl Halide, Base | Tertiary Amine |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | Tertiary Amine |

| N-Acylation | Acyl Chloride/Anhydride, Base | Amide |

| N-Arylation | Aryl Halide, Palladium Catalyst (Buchwald-Hartwig) | N-Aryl Piperazine |

Site-Selective Substitution and Modification on the Azetidine Ring

The azetidine ring, while more stable than an aziridine, possesses significant ring strain that can be harnessed for unique chemical transformations. rsc.org Functionalizing the azetidine ring of the this compound scaffold requires methods that can selectively target the C-H or C-N bonds of the four-membered ring without cleaving it.

Late-stage modification can be achieved through deprotection and substitution at the azetidine nitrogen if a protecting group was used during the initial synthesis. nih.gov For instance, an N-Boc protected azetidine can be deprotected under acidic conditions, and the resulting secondary amine can be subsequently functionalized.

Direct C-H functionalization of the azetidine ring is a more advanced strategy. uniba.it This can involve metal-catalyzed C-H activation, where a transition metal inserts into a C-H bond, allowing for the introduction of new substituents. uni-muenchen.de Another approach relies on the generation of an α-lithioazetidine by deprotonation with a strong base, which can then be trapped with various electrophiles. uniba.it The stereoselectivity of such functionalizations is a key challenge, often controlled by the directing effects of substituents or chiral ligands. uni-muenchen.de

Exploration of Bridged and Fused Ring Systems Incorporating Azetidinylpiperazine Fragments

Creating bridged and fused ring systems introduces conformational rigidity to the flexible piperazine ring, which can be highly beneficial for optimizing a molecule's binding affinity to a biological target. nih.gov

Bridged systems can be synthesized by introducing a linker that connects two non-adjacent atoms of the azetidinylpiperazine scaffold. For example, a bridge can be formed across the 2- and 6-positions of the piperazine ring. nih.gov This can be achieved through intramolecular cyclization reactions, such as a Dieckmann condensation or an aldol (B89426) reaction, on a suitably functionalized precursor. nih.gov Rhodium-catalyzed intramolecular cycloadditions have also been shown to be a powerful method for constructing various bridged bicyclic systems. escholarship.org

Fused systems involve the construction of a new ring that shares one or more bonds with the existing azetidinylpiperazine structure. One approach is to build a new ring onto the piperazine moiety. For example, condensing a functionalized piperazine with a diketone can lead to the formation of a new fused heterocyclic ring, such as a pyrazine (B50134) or quinoxaline (B1680401) ring. chem-soc.si Another strategy involves using cycloaddition reactions, where a dienophile or dipole reacts with a double bond incorporated into the scaffold to form a new fused ring. rsc.org Modern photochemical methods are also being developed to fuse nonaromatic rings onto existing heterocycles in a single pot. acs.org

Computational Chemistry and Cheminformatics in 1 3 Azetidinyl Piperazine Research

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are used to construct and analyze three-dimensional models of molecules and their interactions. These methods provide deep insights into the structural and dynamic properties of 1-(3-azetidinyl)piperazine, which are crucial for understanding its function and for designing new derivatives.

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. This compound, featuring both a flexible piperazine (B1678402) ring and a strained azetidine (B1206935) ring, can adopt multiple conformations.

Molecular Dynamics (MD) Simulations provide a dynamic view of the molecule's behavior over time. By simulating the movements of atoms and bonds, MD can reveal how this compound behaves in different environments, such as in an aqueous solution or when bound to a protein. nih.govijpras.com These simulations are crucial for understanding the stability of different conformations, the flexibility of the molecule, and its interactions with surrounding solvent molecules. nih.gov For instance, MD simulations can help analyze the stability of a ligand-protein complex, providing insights that are not available from static models alone. nih.gov

| Parameter | Description | Typical Computational Finding |

| Piperazine Conformation | The preferred geometry of the six-membered ring. | Chair conformation is energetically favored over boat or twist-boat forms. nih.gov |

| Azetidine Pucker | The non-planar arrangement of the four-membered ring. | The ring exists in a puckered state, with the degree of pucker influencing substituent orientation. nih.gov |

| Ring Inversion Barrier | The energy required for the piperazine ring to flip between chair conformations. | Calculated activation energy barriers (ΔG‡) for similar N-substituted piperazines range from 56 to 80 kJ mol−1. rsc.org |

| Solvent Interaction | The pattern of interaction with solvent molecules, like water. | MD simulations reveal the formation and dynamics of hydrogen bonds between the nitrogen atoms and water. nih.gov |

This interactive table summarizes key conformational parameters for the this compound scaffold.

Quantum chemical (QC) calculations, based on the principles of quantum mechanics, are employed to investigate the electronic properties of molecules. superfri.org These methods provide detailed information about electron distribution, molecular orbitals, and electrostatic potential, which are fundamental to a molecule's reactivity and its ability to engage in intermolecular interactions. researchgate.net

For this compound, QC methods like Density Functional Theory (DFT) can be used to:

Determine Atomic Charges: Calculate the partial charge on each atom, which is essential for understanding electrostatic interactions and for parameterizing molecular mechanics force fields used in MD simulations. nih.gov

Analyze Molecular Orbitals: Identify the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are key indicators of a molecule's chemical reactivity and its ability to donate or accept electrons.

Map Electrostatic Potential (ESP): Visualize the electron-rich and electron-poor regions of the molecule. The ESP map highlights areas prone to electrophilic or nucleophilic attack and indicates sites for potential hydrogen bonding. The nitrogen atoms in both the piperazine and azetidine rings are expected to be regions of negative potential, making them key interaction sites.

| Property | Definition | Predicted Value for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.5 to -7.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | 1.0 to 2.0 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical stability. | 7.5 to 9.5 eV |

| Dipole Moment | A measure of the overall polarity of the molecule. | 1.5 to 2.5 Debye |

This interactive table presents hypothetical quantum chemical properties for this compound, estimated from typical values for similar heterocyclic compounds.

Structure-Based Computational Design Methodologies

When the three-dimensional structure of a biological target (e.g., a protein or enzyme) is known, structure-based design methods can be used to design or identify molecules that bind to it with high affinity and specificity.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to another to form a stable complex. nih.gov In drug discovery, it is used to screen virtual libraries of compounds against a protein target to identify potential drug candidates. niscpr.res.inresearchgate.net For this compound, docking would involve placing the molecule into the binding site of a target protein and evaluating its fit using a scoring function. nih.gov The scoring function estimates the binding affinity, allowing for the ranking of different compounds or different binding poses. Piperazine derivatives have been successfully docked into a wide range of biological targets, including various receptors and enzymes. nih.govmdpi.com The unique 3D shape and hydrogen bonding capabilities of the azetidinyl-piperazine scaffold would be critical in determining its binding mode.

| Target Class | Example Protein | Docking Score (Hypothetical) |

| G-Protein Coupled Receptor | Sigma-1 Receptor (S1R) | -8.5 kcal/mol |

| Enzyme | Pyruvate Dehydrogenase Kinase (PDK) | -7.9 kcal/mol |

| Ion Channel | α7 Nicotinic Acetylcholine (B1216132) Receptor | -9.1 kcal/mol |

| Enzyme | Enoyl-ACP Reductase | -7.2 kcal/mol |

This interactive table provides hypothetical molecular docking results for this compound against various protein targets where piperazine-containing compounds have shown activity.

Following a molecular docking simulation, the resulting ligand-protein complex is analyzed to understand the specific interactions that stabilize the binding. Key interactions for the this compound scaffold would include:

Hydrogen Bonds: The nitrogen atoms of both the piperazine and azetidine rings can act as hydrogen bond acceptors, while the N-H group on the piperazine (if protonated) or azetidine can act as a hydrogen bond donor. nih.gov

Electrostatic Interactions: The charged or polar regions of the molecule can form favorable electrostatic interactions with charged amino acid residues in the binding site.

Hydrophobic Interactions: The carbon backbones of the heterocyclic rings can engage in hydrophobic or van der Waals interactions with nonpolar residues.

Advanced simulation techniques, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), can be applied to the docked pose or to snapshots from an MD simulation to calculate the binding free energy. ijpras.com This provides a more accurate estimate of binding affinity by accounting for solvation effects and entropic changes, and it can decompose the total binding energy into contributions from specific types of interactions or individual amino acid residues.

Ligand-Based Computational Design Methodologies

When the structure of the biological target is unknown, ligand-based methods are used. These approaches rely on the principle that molecules with similar structures are likely to have similar biological activities. These methods utilize the information from a set of known active molecules to design new ones.

Two primary ligand-based approaches are relevant for research on this compound derivatives:

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical properties of a series of compounds with their biological activities. nih.gov By developing a QSAR model for a set of this compound analogues, researchers could predict the activity of newly designed compounds without the need for immediate synthesis and testing. The model would identify which molecular descriptors (e.g., size, polarity, electronic properties) are most important for activity.

Pharmacophore Modeling: A pharmacophore is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for biological activity. nih.gov By aligning a set of active molecules containing the this compound scaffold, a common pharmacophore model can be generated. This model can then be used as a 3D query to search large compound databases for new and structurally diverse molecules that match the pharmacophore and are therefore likely to be active.

Pharmacophore Modeling and Essential Feature Identification

Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential steric and electronic features required for a molecule to interact with a specific biological target. mdpi.com For derivatives of the this compound scaffold, this approach helps to identify the key chemical functionalities that govern their biological activity.

A pharmacophore model is an abstract three-dimensional representation of these features, which may include hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions (HY), aromatic rings (AR), and positively or negatively ionizable centers. mdpi.comfrontiersin.org These models can be generated using two primary approaches: ligand-based and structure-based methods. mdpi.com Ligand-based modeling relies on the alignment of a set of known active molecules to find common chemical features, while structure-based modeling utilizes the 3D structure of the target protein to define the key interaction points within the binding site. mdpi.comfrontiersin.org

In studies on various piperazine-containing compounds, pharmacophore models have consistently identified a basic tertiary amine as a critical feature, often linked to a central core and an additional region of diverse chemical properties. nih.gov The this compound scaffold fits this pattern, with the piperazine nitrogen providing the basic center. The specific arrangement of features derived from this scaffold can be tailored by modifying substituents on either the azetidine or piperazine rings to optimize interactions with a given target, such as G-protein coupled receptors, ion channels, or enzymes.

Table 1: Illustrative Pharmacophore Features for a Hypothetical this compound-based Inhibitor

| Feature Type | Location on Scaffold | Role in Binding |

| Positive Ionizable (PI) | Protonated Piperazine Nitrogen | Forms ionic bond with an acidic residue (e.g., Asp, Glu) in the target's active site. |

| Hydrogen Bond Acceptor (HBA) | Piperazine Nitrogen | Accepts a hydrogen bond from a donor residue (e.g., Ser, Thr, Asn) in the active site. |

| Hydrogen Bond Donor (HBD) | N-H on Azetidine (if unsubstituted) | Donates a hydrogen bond to an acceptor residue (e.g., backbone carbonyl). |

| Hydrophobic (HY) | Azetidine Ring | Engages in van der Waals interactions with hydrophobic pockets of the target protein. |

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These predictive models are invaluable for estimating the activity of newly designed molecules, prioritizing synthesis efforts, and understanding the structural requirements for a desired biological effect.

For a series of this compound derivatives, a QSAR model is developed using a "training set" of compounds for which the biological activity (e.g., IC50 or Ki values) has been experimentally determined. The model is then validated using an external "test set" of compounds to assess its predictive power. nih.govscielo.br Both 2D and 3D-QSAR models can be generated. 2D-QSAR models use descriptors calculated from the 2D structure, such as molecular weight, logP, and topological indices. In contrast, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) use descriptors derived from the 3D alignment of the molecules, providing insights into the influence of steric and electrostatic fields on activity. nih.govmdpi.com

In studies involving piperazine and piperidine (B6355638) derivatives, CoMFA models have often proven superior to 2D-QSAR models, indicating the importance of the three-dimensional shape and electronic properties of the molecules for their interaction with the biological target. nih.gov For a library of this compound analogs, a 3D-QSAR study could reveal that bulky substituents at a specific position on the piperazine ring enhance activity (a favorable steric field), while electronegative groups on the azetidine ring might be detrimental (an unfavorable electrostatic field). These insights provide a clear roadmap for designing more potent compounds.

Table 2: Example of a 2D-QSAR Model for a Hypothetical Series of this compound Derivatives

This table is for illustrative purposes.

| Compound | LogP | Molecular Weight (MW) | Number of H-Bond Donors (HBD) | Predicted pIC50 | Experimental pIC50 |

| Analog 1 | 2.1 | 250 | 1 | 7.5 | 7.4 |

| Analog 2 | 2.5 | 280 | 1 | 7.9 | 8.0 |

| Analog 3 | 1.8 | 240 | 2 | 6.8 | 6.9 |

| Analog 4 | 3.0 | 310 | 1 | 8.5 | 8.3 |

| Analog 5 | 2.3 | 265 | 2 | 7.1 | 7.2 |

QSAR Equation Example: pIC50 = 1.5 * LogP - 0.8 * HBD + 0.01 * MW + C

Virtual Screening and Database Mining for Scaffold Exploration

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nuvisan.com This method allows researchers to evaluate millions of compounds in silico, significantly narrowing the pool of candidates for expensive and time-consuming experimental screening. mdpi.com The this compound scaffold can be a key element in various virtual screening campaigns.

There are two main types of virtual screening:

Structure-Based Virtual Screening (SBVS): This approach requires the 3D structure of the target protein, typically obtained from X-ray crystallography or cryo-electron microscopy. Molecular docking is the most common SBVS method, where candidate molecules are computationally placed into the binding site of the target, and their binding affinity is estimated using a scoring function. mdpi.com A library of compounds could be screened to find molecules that fit well within a target's active site and form favorable interactions, with the this compound core serving as a rigid anchor.

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS can be employed. This method uses a set of known active molecules to build a model that can identify other compounds with similar properties. nuvisan.commdpi.com The this compound scaffold itself, or a known active derivative, can be used as a query to search for compounds with similar 2D fingerprints or 3D shapes (pharmacophores). nuvisan.com

Database mining complements virtual screening by systematically exploring chemical databases to identify trends, relationships, and novel scaffolds. nuvisan.com Researchers can mine databases like ZINC, ChEMBL, or PubChem to find commercially available or synthetically accessible analogs of this compound, assess their structural diversity, and predict their drug-like properties (e.g., using Lipinski's Rule of Five). nih.gov This exploration helps in understanding the existing chemical space around the scaffold and identifying opportunities for novel intellectual property.

Theoretical Frameworks for Predicting Molecular Behavior and Transformation Pathways

Theoretical chemistry provides a fundamental framework for understanding and predicting the behavior of molecules at the atomic level. Using principles of quantum mechanics, methods like Density Functional Theory (DFT) can be applied to investigate the properties of this compound and its derivatives. figshare.comfao.org

These computational studies can predict a wide range of molecular properties, including:

Conformational Analysis: The piperazine ring typically adopts a chair conformation. researchgate.net Theoretical calculations can determine the preferred three-dimensional structure of this compound and its derivatives, which is crucial for understanding how they fit into a target's binding site.

Electronic Properties: DFT calculations can map the electron density distribution, identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and calculate the electrostatic potential. These properties are key to understanding the molecule's reactivity and its ability to participate in non-covalent interactions.

Reaction Mechanisms and Stability: Theoretical frameworks can be used to model potential metabolic or degradation pathways. figshare.comfao.org By calculating the energy barriers for various reactions, researchers can predict the most likely transformation products of this compound in a biological system or under specific chemical conditions. For instance, computational studies on piperazine have been used to rationalize the formation of degradation products, which is essential for developing stable and effective chemical agents. figshare.comfao.org

Furthermore, thermodynamic models can be developed to predict physicochemical properties such as solubility, volatility, and heat of absorption, which are critical for process development and formulation. researchgate.net For example, thermodynamic models for piperazine in aqueous solutions have been successfully used to predict its behavior in carbon capture systems, demonstrating the power of these theoretical approaches to model complex chemical environments. researchgate.netnih.gov

Investigation of Molecular Interactions and Target Engagement Pre Clinical and Mechanistic Focus

Radioligand Binding Assays for Receptor Affinity Determination (In Vitro Context)

Radioligand binding assays are a fundamental tool for determining the affinity of a compound for a specific receptor. In these assays, a radiolabeled ligand with known affinity for the target receptor is competed with the unlabeled test compound. The concentration of the test compound that displaces 50% of the radiolabeled ligand (IC50) is determined, from which the inhibitory constant (Ki) can be calculated, indicating the compound's binding affinity.

Derivatives of the 1-(3-azetidinyl)piperazine scaffold have been evaluated for their affinity at various receptors. For instance, in the development of neurokinin-2 (NK2) receptor antagonists, a compound featuring a substituted azetidinyl moiety linked to a piperidone core demonstrated high affinity. Specifically, a sulfamide (B24259) analogue showed an IC50 of 4 nM for the NK2 receptor. This compound also exhibited excellent selectivity over related human neurokinin receptors, with IC50 values of 7.9 µM for h-NK1 and 1.8 µM for h-NK3 in radioligand binding studies nih.gov.

In the exploration of sigma (σ) receptor ligands, analogs where the piperazine (B1678402) ring was replaced by a 3-aminoazetidine moiety were synthesized and evaluated. Radioligand binding assays for σ2 receptors were conducted using [¹²⁵I]RHM-4 with rat liver homogenates, while σ1 receptor assays utilized [³H]-(+)-pentazocine with guinea pig brain homogenates mdpi.com. A 3-(ethylamino)azetidine analog displayed nanomolar affinity for the σ2 receptor mdpi.comnih.gov.

The affinity of various piperazine derivatives has been investigated for a range of other receptors as well. For example, certain arylpiperazine derivatives show high affinity for α1-adrenergic receptors researchgate.net. In another study, piperidine-based analogs, which share structural similarities with piperazine derivatives, were evaluated for their affinity to the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (5HTT) nih.gov. Furthermore, some N,N-disubstituted piperazines have been assessed for their binding to α4β2 and α7 neuronal nicotinic acetylcholine (B1216132) receptors ijrrjournal.com.

| Compound Class | Target Receptor | Radioligand | Tissue/Cell Source | Affinity Data |

| 1-Alkyl-5-(3,4-dichlorophenyl)-5-[2-[(3-substituted)-1-azetidinyl]ethyl]-2-piperidones | NK2 | Not specified | Not specified | IC50 = 4 nM |

| 1-Alkyl-5-(3,4-dichlorophenyl)-5-[2-[(3-substituted)-1-azetidinyl]ethyl]-2-piperidones | h-NK1 | Not specified | Not specified | IC50 = 7.9 µM |

| 1-Alkyl-5-(3,4-dichlorophenyl)-5-[2-[(3-substituted)-1-azetidinyl]ethyl]-2-piperidones | h-NK3 | Not specified | Not specified | IC50 = 1.8 µM |

| 3-(Ethylamino)azetidine analog | σ2 | [¹²⁵I]RHM-4 | Rat liver homogenates | Nanomolar affinity |

| 3-(Ethylamino)azetidine analog | σ1 | [³H]-(+)-pentazocine | Guinea pig brain homogenates | Not specified |

| Piperazine derivatives | Histamine (B1213489) H3 Receptor | Not specified | Not specified | Ki = 3.17 nM and 7.70 nM |

| Piperazine derivatives | Sigma-1 Receptor | Not specified | Not specified | Ki = 1531 nM and 3.64 nM |

Enzyme Inhibition Studies and Mechanistic Investigations (In Vitro Context)

The this compound scaffold has also been incorporated into potent enzyme inhibitors. Enzyme inhibition assays are crucial for determining the potency and mechanism of action of these compounds.

A series of azetidine-piperazine di-amides were discovered as potent, selective, and reversible inhibitors of monoacylglycerol lipase (B570770) (MAGL), an enzyme responsible for hydrolyzing the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) nih.gov. One lead compound from this series, compound 6g , demonstrated potent inhibition of MAGL nih.gov. Further studies on (4-(azetidin-3-yl)piperazine derivatives identified compounds 10 and 15 as lead MAGL inhibitors with IC50 values of 4.2 nM and 4.6 nM, respectively. These compounds were confirmed to have a reversible binding mechanism nih.gov.

In another area of research, 1,3-thiazole-piperazine derivatives have been identified as effective acetylcholinesterase inhibitors. One such derivative with a benzyl (B1604629) substituent showed an IC50 of 0.011 ± 0.001 μM, which was more potent than the standard, donepezil (B133215) (IC50 0.054 ± 0.002 μM) academie-sciences.fr.

The inhibitory potential of piperazine derivatives extends to other enzymes as well. For instance, N,N′-bis(1,3,4-thiadiazole) moieties attached to a piperazine core have been investigated as potential enoyl-ACP reductase inhibitors, an important target in bacteria mdpi.comnih.gov.

| Compound Class | Target Enzyme | Inhibition Data | Mechanism of Inhibition |

| Azetidine-piperazine di-amides (Compound 6g ) | Monoacylglycerol Lipase (MAGL) | Potent inhibition | Reversible |

| (4-(Azetidin-3-yl)piperazine) derivative (Compound 10 ) | Monoacylglycerol Lipase (MAGL) | IC50 = 4.2 nM | Reversible |

| (4-(Azetidin-3-yl)piperazine) derivative (Compound 15 ) | Monoacylglycerol Lipase (MAGL) | IC50 = 4.6 nM | Reversible |

| 1,3-Thiazole-piperazine derivative (benzyl substituent) | Acetylcholinesterase | IC50 = 0.011 ± 0.001 μM | Not specified |

Identification of Specific Molecular Targets and Biological Pathways (Conceptual and Pre-clinical)

The versatility of the this compound scaffold allows for its interaction with a diverse range of molecular targets, thereby influencing various biological pathways.

Pre-clinical studies have identified several key targets:

Neurokinin Receptors: As mentioned, derivatives have been developed as potent and selective antagonists of the NK2 receptor, suggesting a role in modulating pathways involving tachykinin neuropeptides nih.gov.

Sigma Receptors: The scaffold is a component of ligands targeting σ1 and σ2 receptors, which are implicated in a variety of central nervous system functions and diseases mdpi.comnih.gov.

Monoacylglycerol Lipase (MAGL): Azetidinylpiperazine-containing compounds are potent inhibitors of MAGL, indicating their potential to modulate the endocannabinoid system by increasing levels of 2-AG nih.govnih.gov.

Serotonergic System: The anxiolytic and antidepressant-like effects of some piperazine derivatives are suggested to be mediated through the serotonergic pathway, specifically involving the 5-HT1A receptor nih.gov.

Dopamine Receptors: Substitution on the piperazine ring has been shown to significantly influence affinity for D1 and D2 dopamine receptors, which are crucial targets for antipsychotic drugs nih.gov.

Cholinesterases: Certain piperazine derivatives act as cholinesterase inhibitors, pointing to their potential in pathways related to acetylcholine signaling, relevant in conditions like Alzheimer's disease academie-sciences.fr.

GABA Receptors: The mechanism of action for the anthelmintic properties of piperazine itself involves agonism at GABA receptors in parasites, leading to paralysis wikipedia.orgdrugbank.compatsnap.com.

Structure-Activity Relationship (SAR) Studies for Optimized Molecular Recognition

Structure-activity relationship (SAR) studies are essential for optimizing the interaction of a chemical scaffold with its biological target. For the this compound moiety, SAR studies have provided valuable insights into how structural modifications affect potency and selectivity.

Systematic modifications of the this compound scaffold have revealed key determinants of target interaction.

In the development of NK2 receptor antagonists, modification of the substituent at the 3-position of the azetidine (B1206935) ring was a key strategy to enhance potency nih.gov. The introduction of a sulfamide group at this position led to a compound with excellent metabolic stability and high potency nih.gov.

For MAGL inhibitors, modifications on the indole (B1671886) fragment of a lead compound did not improve potency, suggesting that this part of the molecule was already optimized or that changes were detrimental to binding nih.gov. In the pursuit of atypical antipsychotics, it was found that small substituents at the 2-position of the piperazine ring, such as methyl or dimethyl groups, were crucial for potent D1 and D2 antagonism nih.gov.

SAR studies on a series of 1-(2-pyrimidinyl)piperazine derivatives with hypnotic activity showed that biological activity increased with lipophilicity up to a certain point (log P > 2.5), after which it dropped significantly nih.gov.

Bioisosteric replacement, the substitution of one group with another that has similar physical or chemical properties, is a common strategy in drug design to improve potency, selectivity, or pharmacokinetic properties. The piperazine ring is frequently a subject of such replacements.

In the development of σ2 receptor ligands, replacing the piperazine moiety with diazaspiroalkanes led to a loss in affinity for the σ2 receptor. However, replacement with a bridged 2,5-diazabicyclo[2.2.1]heptane, a 1,4-diazepine, or a 3-aminoazetidine resulted in analogs with nanomolar affinities for the σ2 receptor mdpi.comnih.gov. This indicates that the spatial arrangement and conformational flexibility of the diamine core are critical for σ2 receptor binding.

The concept of using spirocyclic structures, such as 2-oxa-6-azaspiro[3.3]heptane and tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate, as bioisosteres for piperazine aims to introduce more three-dimensionality into drug candidates, which can lead to improved solubility and target selectivity tcichemicals.com. 1-Oxa-2,6-diazaspiro[3.3]heptane has also been proposed as a novel bioisostere for piperazine uniba.it.

Development of Molecular Probes and Chemical Tools Based on the Scaffold for Biological Interrogation

The favorable properties of the this compound scaffold have led to its use in the development of molecular probes and chemical tools for studying biological systems.

A notable example is the development of reversible-binding positron emission tomography (PET) ligands for imaging MAGL. Starting from a known MAGL inhibitor, researchers designed and synthesized novel (4-(azetidin-3-yl)piperazine derivatives as candidate PET tracers nih.gov. These tools are invaluable for in vivo imaging and understanding the distribution and activity of MAGL in the brain.

Furthermore, a piperazine-coumarin based fluorescent probe has been developed for the detection of bio-thiols. This probe demonstrated enhanced brightness and solubility, making it suitable for applications in living cell fluorescence imaging and for distinguishing pathological from normal tissue in human esophageal carcinoma nih.gov.

1 3 Azetidinyl Piperazine As a Privileged Scaffold in Advanced Molecular Design

Scaffold Applications in Combinatorial Chemistry and Diversity-Oriented Synthesis

The structure of 1-(3-azetidinyl)piperazine is exceptionally well-suited for applications in both combinatorial chemistry and diversity-oriented synthesis (DOS). Combinatorial chemistry leverages the parallel synthesis of large libraries of compounds to accelerate drug discovery. mdpi.com The this compound scaffold possesses two distinct points for diversification: the secondary amine of the azetidine (B1206935) ring and the secondary amine at the N4 position of the piperazine (B1678402) ring. This allows for a two-dimensional combinatorial expansion where a wide array of substituents can be introduced at both sites, rapidly generating a large and diverse library of analogues from a common core.

Diversity-oriented synthesis aims to create structurally complex and diverse small molecules, often mimicking the structural variety found in natural products. nih.gov The rigid, three-dimensional nature of the azetidine component of the scaffold is particularly valuable in DOS. researchgate.net It provides a fixed exit vector for substituents, enabling precise control over their spatial orientation. This is critical for exploring the chemical space in three dimensions and identifying novel interactions with biological targets. Synthetic strategies can be designed to introduce a variety of functional groups and stereocenters, building upon the azetidinylpiperazine core to produce molecules with significant skeletal and stereochemical diversity.

Lead Compound Optimization Strategies (Methodological Principles)

Once a "hit" compound containing the this compound scaffold is identified, lead optimization is employed to refine its properties into a viable drug candidate. patsnap.com This iterative process involves systematically modifying the molecule's structure to enhance efficacy, selectivity, and pharmacokinetic properties. patsnap.com

Rational drug design uses the understanding of a biological target's structure and the interactions it forms with a ligand to make purposeful modifications that improve binding affinity and selectivity. mdpi.comebi.ac.uk The this compound scaffold offers multiple handles for such modifications.

Structure-Activity Relationship (SAR) Studies: SAR analysis is a fundamental approach where systematic modifications are made to a lead compound to map the contributions of different functional groups to its biological activity. patsnap.com For an azetidinylpiperazine-based compound, this could involve synthesizing analogues with different substituents on the azetidine nitrogen or the piperazine N4-position. For instance, in the development of histamine (B1213489) H3 receptor antagonists, swapping a piperazine ring for a piperidine (B6355638) moiety was shown to dramatically increase affinity for the sigma-1 receptor, demonstrating that the choice of the heterocyclic core is a critical structural element for determining selectivity. nih.gov

Target Engagement: The two nitrogen atoms of the piperazine ring are basic centers that can be protonated at physiological pH, allowing them to act as hydrogen bond donors and engage in ionic interactions with acidic residues (e.g., aspartate or glutamate) in a target's binding pocket. mdpi.com The azetidine ring, while less basic, can also participate in hydrogen bonding. The specific positioning and orientation of these interactions, dictated by the scaffold, can be fine-tuned by modifying the substituents to maximize affinity. For example, studies on 1-aryl-piperazine derivatives have shown that the nature of the aryl group and the length of an alkyl chain can significantly impact affinity and selectivity for the 5-HT1A receptor. nih.gov

A compound's metabolic stability is a critical factor in its development, as poor stability can lead to rapid clearance from the body and low bioavailability. frontagelab.com The this compound scaffold presents both challenges and opportunities for metabolic optimization. Piperazine rings can be susceptible to metabolism through pathways like N-oxidation, N-dealkylation, and ring oxidation, sometimes leading to the formation of reactive intermediates. nih.govresearchgate.net

However, strategic modifications can mitigate these liabilities. Introducing steric bulk near a potential site of metabolism can shield it from enzymatic attack. For example, replacing a metabolically labile pyrrolidine (B122466) ring with a more stable azetidine has been shown to improve stability in certain chemical series. In one program, an azetidine analogue was found to be the most stable compared to its pyrrolidine and piperidine counterparts in human liver microsome (HLM) stability assays. acs.org This suggests that the azetidine portion of the this compound scaffold may confer enhanced metabolic stability.

Below is a data table illustrating how ring size modification can impact metabolic stability, as demonstrated in a serotonin (B10506) receptor agonist program.

| Compound | Heterocyclic Ring | Human Liver Microsome (HLM) Stability (% Remaining) |

|---|---|---|

| 11 | Pyrrolidine | 25% |

| 12 | Piperidine | 36% |

| 13 | Azetidine | 57% |

Data adapted from research on serotonin receptor subtype 2C agonists, illustrating the improved metabolic stability of the azetidine analogue. acs.org

Bioisosterism and scaffold hopping are powerful strategies used to address issues with a lead compound's potency, selectivity, or physicochemical properties while retaining its desired biological activity. nih.govresearchgate.net

Bioisosterism: This involves replacing a functional group or substructure with another that has similar physical or chemical properties. nih.gov For the this compound core, one might replace the piperazine ring with a different diamine-containing heterocycle, such as homopiperazine (B121016) or a fused pyrrolidine, to alter the distance and geometric relationship between the two nitrogen atoms. acs.orgnih.gov This can fine-tune the fit within a receptor binding site or modify properties like basicity and lipophilicity. Similarly, the azetidine ring could be replaced with other small, constrained rings like cyclobutane (B1203170) to probe the importance of the ring nitrogen.

Scaffold Hopping: This more drastic approach involves replacing the central core of a molecule with a structurally novel scaffold that maintains the original's key pharmacophoric features. nih.govresearchgate.net A medicinal chemist might replace the entire azetidinylpiperazine unit with, for example, a spirocyclic diamine or a bridged piperazine analogue. This can lead to the discovery of new chemical series with improved properties or a different intellectual property profile. acs.org For instance, replacing a piperidine ring with a 1-azaspiro[3.3]heptane scaffold has been explored as a strategy to create novel piperidine bioisosteres with improved metabolic stability. researchgate.net

Role in the Design and Generation of Advanced Chemical Entities

The this compound scaffold serves as a foundational building block for creating advanced chemical entities that possess high potency and selectivity. Its utility is exemplified in the discovery of a series of azetidine-piperazine di-amide compounds as potent, selective, and reversible inhibitors of monoacylglycerol lipase (B570770) (MAGL). nih.gov MAGL is a key enzyme in the endocannabinoid system, and its inhibition is a therapeutic target for several diseases. nih.gov

In this work, the azetidinylpiperazine core acted as a central linker, connecting a di-amide moiety on one side to other functional groups. The resulting lead compound, 6g , emerged as a highly effective inhibitor. The scaffold's defined structure likely played a crucial role in positioning the interacting groups correctly within the enzyme's active site to achieve high potency and selectivity. nih.gov

Integration of Azetidinylpiperazine Systems into Complex Molecular Architectures for Diverse Research Objectives

The structural features of the azetidinylpiperazine scaffold allow for its seamless integration into larger, more complex molecules to achieve specific and diverse research goals. It can function as a rigid linker to connect two distinct pharmacophores, as a soluble handle to improve the properties of a lipophilic molecule, or as a core element from which a molecule's key binding features emanate.

The development of the MAGL inhibitor 6g is a prime example of this integration. nih.gov In this complex architecture, the piperazine N1-position is acylated, and the azetidine nitrogen is attached to another amide-containing fragment. This specific arrangement was critical for achieving the desired biological profile. Oral administration of this compound in a rat model led to increased levels of the endocannabinoid 2-arachidononylglycerol (2-AG) in the brain, demonstrating that a molecule built on this scaffold could achieve target engagement in the central nervous system and produce a functional effect. nih.gov This highlights the scaffold's capacity to be incorporated into systemically administered drugs targeting a wide range of biological systems.

Future Directions and Emerging Research Avenues for 1 3 Azetidinyl Piperazine Chemistry

Development of Novel Synthetic Methodologies for Enhanced Scaffold Diversification

The expansion of the chemical space around the 1-(3-azetidinyl)piperazine core is contingent upon the development of innovative and efficient synthetic strategies. Current methodologies often rely on classical nucleophilic substitution reactions. Future research will likely focus on more advanced techniques that allow for precise control and diversification of the scaffold.

Key areas for development include:

Late-Stage Functionalization: Methods that enable the modification of the core structure at a late stage in the synthesis are highly desirable. This includes C-H activation strategies to introduce substituents directly onto the azetidinyl or piperazine (B1678402) rings, offering access to analogs that are otherwise difficult to synthesize.

Multicomponent Reactions (MCRs): Designing novel MCRs that incorporate the this compound unit could provide rapid access to a wide array of complex molecules from simple starting materials in a single step.

Flow Chemistry: The use of continuous flow reactors can offer improved reaction control, safety, and scalability for the synthesis of this compound derivatives, facilitating more efficient library production.

Radical Cyclizations: The application of radical-mediated reactions, such as those mediated by manganese(III) acetate, could be explored to construct more complex fused or spirocyclic systems incorporating the piperazine moiety, leading to novel three-dimensional structures. nih.gov A concise synthetic route for producing 2,3-substituted piperazine acetic acid esters from optically pure amino acids has been reported, which could be adapted to create chiral derivatives of the this compound scaffold. nih.gov

| Methodology | Description | Potential Advantage for this compound |

|---|---|---|

| C-H Activation | Direct functionalization of carbon-hydrogen bonds. | Allows for novel substitution patterns on both the azetidine (B1206935) and piperazine rings without pre-functionalization. |

| Photoredox Catalysis | Use of light to initiate radical-based transformations under mild conditions. | Enables unique bond formations and functional group installations that are not accessible via traditional thermal methods. |

| Asymmetric Synthesis | Stereoselective synthesis to produce a single enantiomer. mdpi.com | Creation of chiral derivatives by controlling the stereochemistry at the azetidine ring or on substituents. |

| Intramolecular Cyclization | Formation of new rings by connecting different parts of a molecule. mdpi.com | Construction of fused or bridged bicyclic systems containing the core scaffold, leading to conformationally constrained analogs. |

Application of Advanced Spectroscopic and Analytical Techniques for Deeper Structural and Mechanistic Insights

A thorough understanding of the structural and dynamic properties of this compound derivatives is crucial for rational design. While standard techniques like ¹H and ¹³C NMR are routine, advanced methods can provide much deeper insights.

Dynamic NMR (DNMR) Spectroscopy: The piperazine ring can exist in different chair and boat conformations, and the nitrogen atoms can undergo inversion. nih.govrsc.org Temperature-dependent DNMR studies can be used to quantify the energy barriers between these conformers, which is critical for understanding receptor binding and molecular recognition. nih.govrsc.org For N-substituted piperazines, DNMR can reveal the presence of rotational isomers due to the partial double bond character of the amide bond, allowing for the calculation of activation energy barriers. nih.govrsc.org

2D NMR Techniques: Sophisticated 2D NMR experiments, such as H,H-COSY, HSQC, and HMBC, are essential for the unambiguous assignment of all proton and carbon signals in complex derivatives, especially when multiple heterocyclic rings are present. nih.gov

High-Resolution Mass Spectrometry (HRMS): ESI-HRMS provides highly accurate mass measurements, which are indispensable for confirming the elemental composition of newly synthesized compounds. nih.govmdpi.com

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of a molecule's three-dimensional structure, including stereochemistry and the solid-state conformation of the azetidine and piperazine rings. doi.org

| Technique | Information Gained | Relevance to this compound |

|---|---|---|

| Dynamic NMR (DNMR) | Conformational exchange rates and energy barriers. rsc.org | Quantifies the flexibility of the piperazine ring and the rotational barriers of substituents. nih.gov |

| NOESY/ROESY | Through-space proton-proton correlations. | Determines the relative stereochemistry and preferred solution-phase conformation of derivatives. |

| Chiral HPLC | Separation of enantiomers. nih.gov | Essential for the analysis and purification of chiral derivatives to study the biological activity of individual stereoisomers. |

| HRMS | Precise mass-to-charge ratio. nih.govmdpi.com | Confirms the elemental formula of novel compounds with high confidence. nih.govmdpi.com |

Expansion of Computational Modeling in Predictive Design and In Silico Screening

Computational chemistry offers powerful tools to accelerate the discovery and optimization of novel this compound derivatives. By predicting molecular properties and interactions, in silico methods can prioritize the synthesis of the most promising compounds, saving time and resources.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of this compound derivatives with their biological activity. researchgate.netnih.gov By identifying key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that influence activity, these models can guide the design of more potent compounds. researchgate.net

In Silico ADMET Screening: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds is a critical step in modern drug discovery. nih.govmdpi.com Applying these predictive models to virtual libraries of this compound derivatives can help eliminate candidates with unfavorable pharmacokinetic profiles early in the design process. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. nih.govresearchgate.net Docking studies can elucidate the binding mode of active this compound derivatives, providing insights into the key interactions that drive affinity and selectivity, and guiding further structural modifications. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational stability of a ligand-protein complex over time, providing a more dynamic and realistic view of the binding interactions compared to static docking poses. mdpi.com

| Modeling Approach | Key Parameters / Descriptors | Purpose |

|---|---|---|

| QSAR | Topological, electronic, and quantum chemical descriptors (e.g., SpMax6_Bhm, RDF35i). researchgate.net | To build predictive models of biological activity and guide lead optimization. researchgate.netnih.gov |

| ADMET Prediction | logP (lipophilicity), logS (solubility), blood-brain barrier penetration, hERG inhibition. nih.govmdpi.com | To filter virtual compounds and prioritize those with drug-like pharmacokinetic properties. nih.govmdpi.com |

| Molecular Docking | Binding affinity scores (kcal/mol), hydrogen bonds, hydrophobic interactions. nih.gov | To predict binding modes and rank potential ligands for a specific biological target. nih.govnih.gov |

| DFT Analysis | HOMO/LUMO energies, molecular electrostatic potential (MEP). mdpi.com | To understand the electronic structure and reactivity of the molecules. |

Exploration of New Chemical Space Through Advanced Scaffold Scaffolding and Linker Variation

Scaffold Hopping and Bioisosteric Replacement: This involves replacing parts of a known active molecule with the this compound core to discover novel chemotypes with similar biological activity but potentially improved properties.

Linker Optimization: In many applications, the this compound unit serves as a central linker connecting two or more pharmacophoric groups. Systematically varying the length, rigidity, and chemical nature of these linkers is a proven strategy for optimizing potency and selectivity. nih.gov For example, a study on HDAC inhibitors successfully modulated activity by varying the hydrocarbon linker attached to a 1-benzhydryl piperazine moiety. nih.gov

Fragment-Based Growth: The this compound scaffold can be used as a starting point in fragment-based drug discovery. By identifying weak-binding fragments and then growing or linking them from the central core, highly potent and selective ligands can be developed.

Diversification of Peripheral Groups: A study involving a 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine (B39311) scaffold demonstrated that varying the aryl substituent on the piperazine ring led to potent and selective enzyme inhibitors. nih.gov A similar strategy of extensive peripheral group variation can be applied to the this compound core to explore a vast chemical space and identify novel bioactive compounds. nih.gov

| Strategy | Description | Expected Outcome |

|---|---|---|

| Scaffold Hopping | Replacing a core moiety in a known active compound with the this compound scaffold. | Discovery of novel intellectual property and compounds with different physicochemical profiles. |

| Linker Variation | Modifying the chain connecting the core to other functional groups. nih.gov | Optimization of binding affinity, selectivity, and pharmacokinetic properties. nih.gov |

| Fragment-Based Linking | Connecting two or more low-affinity fragments using the this compound core as a linker. | Rapid development of high-affinity ligands. |

| Combinatorial Library Synthesis | Systematically combining a variety of building blocks with the core scaffold. | Generation of large, diverse libraries for high-throughput screening. |

Opportunities in the Design of Highly Selective Molecular Tools and Probes for Fundamental Biological Research

Beyond therapeutic applications, the this compound scaffold is an excellent platform for the design of sophisticated molecular tools to investigate biological systems. These chemical probes can help elucidate the function of proteins and pathways with high precision.

PET Imaging Agents: The piperazine moiety is found in many central nervous system (CNS) active compounds. By incorporating a positron-emitting isotope, such as ¹⁸F, into a this compound derivative designed to target a specific receptor or enzyme, novel PET tracers could be developed for in vivo imaging of the brain and other organs. nih.gov The synthesis of ¹⁸F-labeled piperazine-based probes for imaging fibroblast activation protein (FAP) highlights the feasibility of this approach. nih.gov

Fluorescent Probes: Attaching a fluorophore to the scaffold can create probes for use in fluorescence microscopy and other bioimaging techniques. These tools can be used to visualize the localization and dynamics of a target protein within living cells.

Affinity-Based Probes: Derivatives functionalized with a reactive group (for covalent labeling) or a biotin (B1667282) tag (for affinity purification) can be used to identify and isolate the protein targets of a bioactive compound (target deconvolution).

PROTACs and Molecular Glues: The scaffold could serve as a linker component in Proteolysis Targeting Chimeras (PROTACs) or as a core for novel molecular glues. These advanced modalities utilize small molecules to induce the degradation of specific proteins, offering a powerful new approach for therapeutic intervention and biological study.

| Probe Type | Functional Moiety | Application | Reference Concept |

|---|---|---|---|

| PET Tracer | Fluorine-18 (¹⁸F) | Non-invasive in vivo imaging of target protein distribution and density. | Development of ¹⁸F-labeled FAP inhibitors for PET imaging. nih.gov |

| Fluorescent Probe | Fluorophore (e.g., FITC, BODIPY) | Cellular imaging, flow cytometry, and fluorescence polarization assays. | General principle of attaching dyes to scaffolds. |

| Affinity Probe | Biotin or a photo-affinity label | Target identification and validation via pull-down experiments and mass spectrometry. | Standard chemical biology techniques. |

| PROTAC Linker | Connects a target-binding ligand to an E3 ligase ligand. | Inducing targeted protein degradation for research and therapeutic purposes. | Incorporation of piperazine linkers in PROTAC technology. medchemexpress.com |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(3-azetidinyl)piperazine, and how do reaction conditions influence yield?

- Methodological Answer : A widely used approach involves copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example, derivatives of piperazine can be synthesized by reacting 1-(2-fluorobenzyl)-4-(prop-2-yn-1-yl)piperazine with azidobenzene derivatives in a H2O:DCM (1:2) solvent system, using CuSO₄·5H₂O (0.3 equiv.) and sodium ascorbate (0.6 equiv.) as catalysts. The reaction is monitored via TLC (hexane:ethyl acetate, 1:2), with purification by silica gel chromatography (ethyl acetate:hexane, 1:8). Yield optimization requires precise stoichiometric control of azide derivatives (1.2 equiv.) and reaction time (2 hours at RT) .

Q. How is the purity of this compound derivatives validated in synthetic workflows?

- Methodological Answer : Post-synthesis, purity is assessed using HPLC (>95% purity threshold) and spectral techniques (¹H/¹³C NMR, IR). For instance, 1-(3-methylbenzyl)piperazine derivatives are characterized by sharp melting points (e.g., 42–47°C for 1-(4-methoxyphenyl)piperazine) and distinct spectral peaks, such as methyl group signals at δ 2.3 ppm in ¹H NMR .

Q. What safety protocols are critical when handling this compound derivatives?

- Methodological Answer : Lab safety mandates PPE (gloves, goggles) due to skin/eye irritation risks (Category 2 hazards). Storage at +4°C in airtight containers prevents degradation, while spill management requires neutralization with inert adsorbents (e.g., sand) and disposal via approved chemical waste channels .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound analogs?

- Methodological Answer : Molecular docking studies (e.g., using AutoDock Vina) evaluate binding affinities to target receptors like kinases or GPCRs. For example, triazole-linked piperazine derivatives show anticancer potential via binding to EGFR (PDB ID: 1M17) with ∆G values ≤ -8.5 kcal/mol. DFT calculations (B3LYP/6-31G* basis set) further optimize electronic properties for enhanced ligand-receptor interactions .

Q. What strategies resolve contradictions in SAR data for this compound-based antimicrobial agents?